1,1-Dicyclohexyl-3-phenylthiourea

Organocatalysis Hydrogen-bond donor Anion recognition

1,1-Dicyclohexyl-3-phenylthiourea (CAS 15093-49-9; MW 316.5 g/mol; molecular formula C₁₉H₂₈N₂S) is an unsymmetrical N,N,N′-trisubstituted thiourea bearing two cyclohexyl groups on one thiourea nitrogen and one phenyl group on the other. It was submitted to the National Cancer Institute under NSC 131969 and belongs to the phenylthiourea chemical class that has demonstrated intracellular antimycobacterial activity with selectivity over eukaryotic cells in high-content screening assays.

Molecular Formula C19H28N2S
Molecular Weight 316.5 g/mol
CAS No. 15093-49-9
Cat. No. B080428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dicyclohexyl-3-phenylthiourea
CAS15093-49-9
SynonymsN,N-Dicyclohexyl-N'-phenylthiourea
Molecular FormulaC19H28N2S
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3
InChIInChI=1S/C19H28N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22)
InChIKeyIPHITDLLTSWTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dicyclohexyl-3-phenylthiourea (CAS 15093-49-9): Technical Baseline for Scientific Procurement


1,1-Dicyclohexyl-3-phenylthiourea (CAS 15093-49-9; MW 316.5 g/mol; molecular formula C₁₉H₂₈N₂S) is an unsymmetrical N,N,N′-trisubstituted thiourea bearing two cyclohexyl groups on one thiourea nitrogen and one phenyl group on the other . It was submitted to the National Cancer Institute under NSC 131969 and belongs to the phenylthiourea chemical class that has demonstrated intracellular antimycobacterial activity with selectivity over eukaryotic cells in high-content screening assays [1]. The compound is typically supplied at ≥95% purity and is exclusively intended for research use .

Why 1,1-Dicyclohexyl-3-phenylthiourea Cannot Be Interchanged with Symmetrical or Less-Substituted Thiourea Analogs


Generic substitution among thiourea derivatives is not scientifically justified because the number, nature, and position of N-substituents fundamentally control three properties that dictate experimental outcome: (i) hydrogen-bond donor (HBD) stoichiometry—1,1-dicyclohexyl-3-phenylthiourea possesses only one N–H, versus two N–H groups in 1,3-dicyclohexylthiourea and 1,3-diphenylthiourea, altering its catalytic activation mode and anion-binding capacity [1]; (ii) thermal stability and volatility, with the target compound exhibiting a boiling point approximately 88 °C higher than its closest symmetrical and monosubstituted analogs ; and (iii) lipophilicity, as the dual cyclohexyl substitution confers logP values substantially exceeding those of mono-cyclohexyl or symmetric diaryl variants, directly impacting solubility, membrane partitioning, and metal-surface adsorption behavior [2]. Selecting an incorrect analog therefore changes not merely the potency but the fundamental physical and mechanistic behavior of the system under study.

Quantitative Differentiation Evidence for 1,1-Dicyclohexyl-3-phenylthiourea vs. Closest Analogs


Hydrogen-Bond Donor Stoichiometry: 1 N–H vs. 2 N–H in Symmetrical Thioureas Dictates Substrate Activation Mode

1,1-Dicyclohexyl-3-phenylthiourea possesses exactly one hydrogen-bond donor (N–H) because the nitrogen bearing the two cyclohexyl groups is fully substituted and cannot donate a hydrogen bond. In contrast, 1,3-dicyclohexylthiourea (CAS 1212-29-9) and 1,3-diphenylthiourea (CAS 102-08-9) each bear two N–H donors [1]. This structural difference is not incremental: dual-HBD thioureas activate carbonyl and nitro substrates through simultaneous two-point hydrogen bonding, while single-HBD thioureas engage substrates through a monodentate mode, fundamentally altering catalytic geometry, rate acceleration, and stereochemical outcome in Diels–Alder and Michael addition reactions [2]. The urea analog (N,N-dicyclohexyl-N′-phenylurea, CAS 5765-54-8) likewise carries only one HBD, but its oxygen-based acceptor is a weaker hydrogen-bond acceptor than the thiocarbonyl sulfur, reducing its overall binding affinity [2].

Organocatalysis Hydrogen-bond donor Anion recognition Thiourea

Thermal Stability: 88 °C Higher Boiling Point vs. 1,3-Dicyclohexylthiourea Enables Higher-Temperature Reaction Windows

The boiling point of 1,1-dicyclohexyl-3-phenylthiourea (433.9 °C at 760 mmHg) exceeds that of 1,3-dicyclohexylthiourea (345.3 ± 25.0 °C at 760 mmHg) by approximately 88.6 °C, and exceeds that of 1-cyclohexyl-3-phenylthiourea (346.1 ± 25.0 °C at 760 mmHg) by approximately 87.8 °C [1]. Density (1.1 g/cm³) and flash point (216.2 °C) further confirm substantially lower volatility. The melting point (34–38 °C) is comparable to 1,3-dicyclohexylthiourea (33 °C) but far lower than 1-cyclohexyl-3-phenylthiourea (148–151 °C), indicating that the N,N-dicyclohexyl motif suppresses crystallinity without sacrificing thermal robustness .

Thermal stability Boiling point Process chemistry Solvent-free synthesis

Molecular Bulk and Lipophilicity: MW 316.5 and Predicted logP ~5–6 Separate This Compound from All Symmetrical and Mono-Substituted Thioureas

With a molecular weight of 316.5 g/mol, 1,1-dicyclohexyl-3-phenylthiourea is significantly heavier than 1,3-dicyclohexylthiourea (MW 240.4) [1], 1-cyclohexyl-3-phenylthiourea (MW 234.4) , and 1,3-diphenylthiourea (MW 228.3). The closest structural urea analog (N,N-dicyclohexyl-N′-phenylurea, CAS 5765-54-8, MW 300.4) has a measured logP of 5.26 [2]; the thiourea target is predicted to exhibit a logP in the range of 5–6, compared with logP 3.85 for dicyclohexylthiourea and logP 3.50–3.77 for 1-cyclohexyl-3-phenylthiourea . This ~1.5–2.5 log unit increase corresponds to a 30–300× higher octanol/water partition coefficient, drastically reducing aqueous solubility and increasing membrane and hydrophobic-surface affinity.

Lipophilicity logP Membrane partitioning QSAR Solubility

Oxidative Desulfurization Behavior: Symmetrical Dicyclohexylthiourea Gives 90% Urea Yield; Unsymmetrical Target Predicted to Yield Distinct Product Distribution

N,N′-Dicyclohexylthiourea undergoes oxidation with DMSO/HCl to yield N,N′-dicyclohexylurea in 90% yield, alongside dimethyl sulfide and elemental sulfur [1]. The target compound, bearing two cyclohexyl groups on one nitrogen and a phenyl on the other, is predicted to follow a different oxidative pathway: the fully substituted N,N-dicyclohexyl nitrogen cannot form a urea linkage, so the desulfurization product would be the mixed N,N-dicyclohexyl-N′-phenylurea rather than a symmetrical urea. Kinetic and product-distribution data for the target compound in oxidation reactions have not been reported to date, but the structural constraint is absolute: the product profile is inherently distinct from that of any symmetrical 1,3-disubstituted thiourea [2].

Oxidation chemistry Desulfurization Carbodiimide synthesis Thiourea reactivity

Corrosion Inhibition Potential: Structural Analog N-Cyclohexyl-N′-phenyl Thiourea Achieves >92% Inhibition on 304 SS; Increased Hydrophobicity of Target Predicts Enhanced Surface Coverage

The structurally related N-cyclohexyl-N′-phenyl thiourea (CPTU) acts as an efficient anodic corrosion inhibitor for 304 stainless steel in 3 M HCl, achieving >92% inhibition efficiency with adsorption obeying the Temkin isotherm and a physical adsorption mechanism [1]. The target compound (1,1-dicyclohexyl-3-phenylthiourea) possesses an additional cyclohexyl group, which increases molecular weight from 234.4 to 316.5 g/mol and is predicted to substantially increase logP (from ~3.5 to ~5–6), enhancing hydrophobic surface coverage. While no direct corrosion data for the target compound have been published, the ≥2-order-of-magnitude increase in predicted octanol/water partitioning suggests superior film-forming capacity on metal surfaces compared with the mono-cyclohexyl analog [2].

Corrosion inhibition Acid pickling Adsorption isotherm 304 stainless steel

Evidence-Backed Application Scenarios for 1,1-Dicyclohexyl-3-phenylthiourea Procurement


Monodentate Hydrogen-Bond Donor Organocatalysis: Diels–Alder and Michael Addition Reactions Requiring Single-Point Substrate Activation

The compound's single N–H hydrogen-bond donor (vs. two N–H in 1,3-dicyclohexylthiourea) makes it uniquely suited for organocatalytic reaction manifolds where monodentate, rather than bidentate, substrate activation is mechanistically required [1]. When the catalytic cycle demands only one hydrogen-bonding contact—such as in certain Baylis–Hillman reactions or anion-abstraction processes—employing a dual-HBD thiourea introduces off-pathway binding modes that reduce effective catalyst concentration. The compound's enhanced thermal stability (bp 433.9 °C) further supports its use in solvent-free or high-temperature organocatalytic protocols where symmetrical thioureas may volatilize .

Structure–Activity Relationship (SAR) Studies in the Phenylthiourea Antitubercular Series: Exploring N,N-Dicyclohexyl Substitution Effects

The target compound belongs to the phenylthiourea series identified by Awasthi et al. (2022) as possessing intracellular anti-Mycobacterium tuberculosis activity with selectivity over eukaryotic cells [1]. With its N,N-dicyclohexyl motif, this compound extends the SAR beyond the mono-cyclohexyl and diaryl variants already characterized. Its higher logP (predicted ~5–6 vs. ~3.5 for 1-cyclohexyl-3-phenylthiourea) is expected to enhance mycobacterial cell wall penetration while its single HBD alters target-binding geometry relative to the dual-HBD thioureas in the same series. Procurement of this compound enables systematic exploration of how steric bulk and HBD count at the thiourea nitrogen affect intracellular potency and mammalian cell selectivity.

Corrosion Inhibitor Development: Hydrophobic Thiourea for Acid-Pickling of Stainless and Mild Steel

The demonstrated >92% corrosion inhibition efficiency of N-cyclohexyl-N′-phenyl thiourea on 304 SS in 3 M HCl establishes the thiourea class as effective anodic inhibitors for acidic environments [1]. The target compound, with an additional cyclohexyl group, is predicted to exhibit superior surface film formation due to its ~1.5–2.5 log unit higher lipophilicity, leading to denser hydrophobic barrier layers on metal surfaces. This makes the compound a rational candidate for systematic corrosion inhibitor optimization programs targeting higher-temperature or more aggressive acid environments where mono-cyclohexyl analogs may desorb.

Precursor for Unsymmetrical Urea and Carbodiimide Derivatives via Oxidative Desulfurization

While symmetrical 1,3-dicyclohexylthiourea is quantitatively converted to N,N′-dicyclohexylurea (90% yield) upon DMSO oxidation [1], the unsymmetrical target compound is the required starting material when the desired product is an unsymmetrical urea (N,N-dicyclohexyl-N′-phenylurea) or the corresponding carbodiimide. No symmetrical thiourea can produce this mixed aryl-alkyl product. The compound's boiling point (433.9 °C) further ensures it remains in the liquid phase under typical oxidation conditions (often conducted at 100–150 °C), preventing evaporative loss during reaction.

Quote Request

Request a Quote for 1,1-Dicyclohexyl-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.